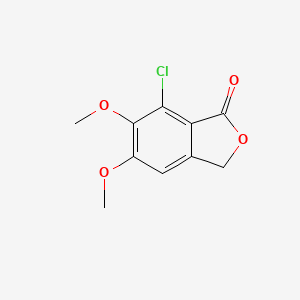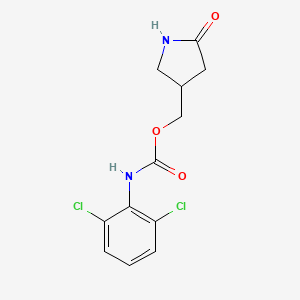
(5-Oxopyrrolidin-3-yl)methyl (2,6-dichlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Oxopyrrolidin-3-yl)methyl (2,6-dichlorophenyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidinone ring attached to a dichlorophenyl carbamate group, making it an interesting subject for chemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxopyrrolidin-3-yl)methyl (2,6-dichlorophenyl)carbamate typically involves the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. This reaction is often carried out by heating without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) . The resulting compounds are usually isolated in good yields and are characterized by their solubility in organic solvents like ethanol and acetonitrile (MeCN).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
(5-Oxopyrrolidin-3-yl)methyl (2,6-dichlorophenyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
(5-Oxopyrrolidin-3-yl)methyl (2,6-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: Its unique structure makes it a candidate for developing new materials with specific properties.
作用機序
The mechanism by which (5-Oxopyrrolidin-3-yl)methyl (2,6-dichlorophenyl)carbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as GABA receptors and histamine-N-methyl transferase . These interactions can lead to various pharmacological effects, including analgesia and anxiolysis.
類似化合物との比較
Similar Compounds
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share a similar pyrrolidinone structure and have been studied for their biological activities.
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides: These compounds also feature a pyrrolidinone ring and have been synthesized for medicinal chemistry applications.
Uniqueness
What sets (5-Oxopyrrolidin-3-yl)methyl (2,6-dichlorophenyl)carbamate apart is its specific combination of a pyrrolidinone ring with a dichlorophenyl carbamate group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research.
特性
CAS番号 |
88016-04-0 |
|---|---|
分子式 |
C12H12Cl2N2O3 |
分子量 |
303.14 g/mol |
IUPAC名 |
(5-oxopyrrolidin-3-yl)methyl N-(2,6-dichlorophenyl)carbamate |
InChI |
InChI=1S/C12H12Cl2N2O3/c13-8-2-1-3-9(14)11(8)16-12(18)19-6-7-4-10(17)15-5-7/h1-3,7H,4-6H2,(H,15,17)(H,16,18) |
InChIキー |
PXAZVSKVUSEBST-UHFFFAOYSA-N |
正規SMILES |
C1C(CNC1=O)COC(=O)NC2=C(C=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum](/img/structure/B12878612.png)

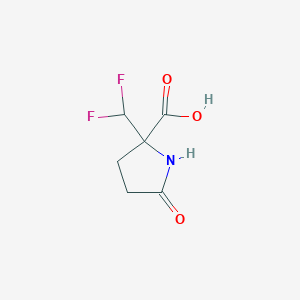
![5-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12878646.png)
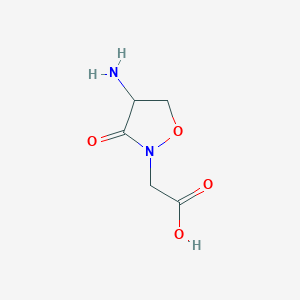
![1-(4-methylphenyl)-2-[2-[(E)-2-phenylethenyl]-1,3-oxazol-5-yl]ethanone](/img/structure/B12878659.png)

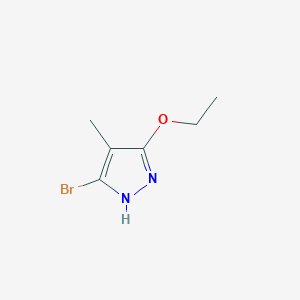
![1-[5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl]-2-(diethylamino)ethan-1-one](/img/structure/B12878669.png)
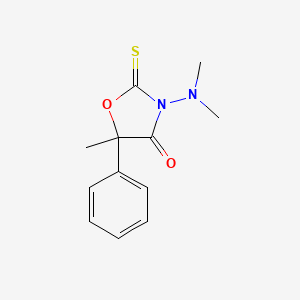
![1,3,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B12878681.png)

